

physical and chemical properties of 2-(4-Chlorophenyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1,3-benzoxazole

Cat. No.: B073430

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Chlorophenyl)-1,3-benzoxazole**: Physicochemical Properties, Synthesis, and Potential Applications

Foreword: A Molecule of Interest

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.^{[1][2]} The focus of this guide, **2-(4-Chlorophenyl)-1,3-benzoxazole**, marries this potent heterocyclic system with a 4-chlorophenyl substituent. This specific combination fine-tunes the molecule's electronic and lipophilic properties, making it a compelling subject for investigation in drug discovery and materials science. This document provides a comprehensive technical overview, grounded in established experimental data, to serve as a foundational resource for researchers in the field.

PART 1: Core Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its rational application in any experimental setting. These parameters govern solubility, membrane permeability, and intermolecular interactions, which are critical determinants of both chemical reactivity and biological efficacy.

Table 1: Physicochemical Properties of **2-(4-Chlorophenyl)-1,3-benzoxazole**

Property	Value	Source(s)
Molecular Formula	<chem>C13H8ClNO</chem>	[3]
Molecular Weight	229.66 g/mol	[3]
Appearance	White to off-white crystalline solid or powder.	[4]
Melting Point	~270 °C	[1]
Boiling Point	365.4 °C (Predicted)	[4]
Water Solubility	Low; generally insoluble in water.	[4]
Organic Solvent Solubility	Soluble in solvents like ethanol and chloroform.	[1] [4]

| XLogP3-AA (Lipophilicity) | 4.1 |[\[3\]](#) |

Causality Insight: The high melting point is indicative of a stable crystalline lattice structure, likely facilitated by π - π stacking of the planar aromatic rings. The high XLogP3-AA value (a measure of lipophilicity) is a direct consequence of the aromatic rings and the chloro-substituent, suggesting good potential for crossing lipid cell membranes, a key attribute for drug candidates.

PART 2: Synthesis and Spectroscopic Elucidation

The construction of the **2-(4-Chlorophenyl)-1,3-benzoxazole** scaffold is most reliably achieved via a condensation and subsequent cyclization reaction. The choice of this synthetic strategy is predicated on the high yields and the ready availability of the starting materials.[\[1\]](#)

Synthesis Workflow: A Self-Validating Protocol

The following protocol is designed as a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC), provide real-time feedback on reaction completion, while the purification and subsequent analytical characterization steps ensure the final product's identity and purity.

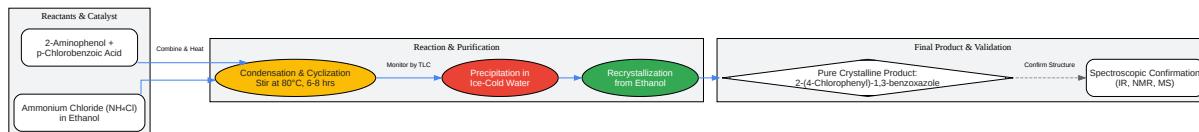

[Click to download full resolution via product page](#)

Figure 1: A validated workflow for the synthesis and purification of **2-(4-Chlorophenyl)-1,3-benzoxazole**.

Detailed Experimental Protocol

Adapted from the green synthesis method reported by JETIR.[1]

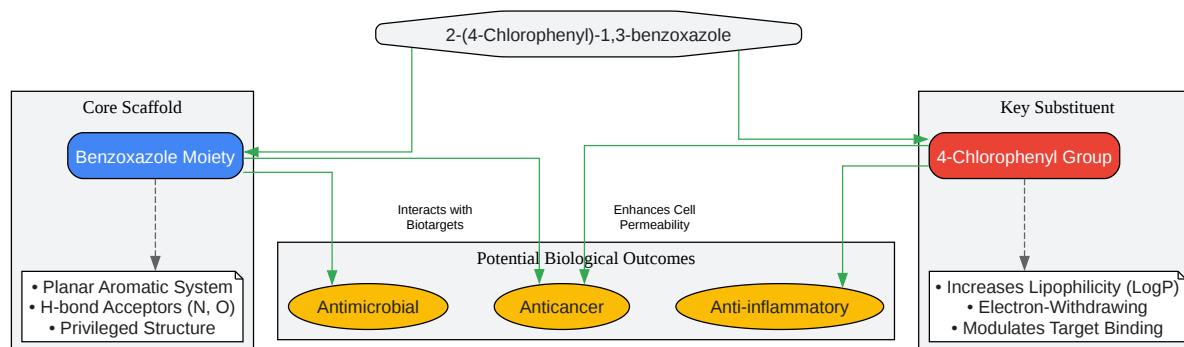
- Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminophenol (1.09 g, 0.01 mol), p-chlorobenzoic acid (1.56 g, 0.01 mol), and ammonium chloride (0.5 g) as a catalyst.
- Solvent Addition: Add 5 mL of ethanol to the flask to serve as the reaction solvent.
- Reaction: Stir the mixture vigorously and heat to 80 °C using a heating mantle. Maintain this temperature for 6-8 hours.
 - Expertise Note: The use of ammonium chloride as a catalyst in ethanol provides a milder, more environmentally friendly ("green") alternative to harsher dehydrating agents like polyphosphoric acid.[1]
- Monitoring: Periodically check the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material

spots have disappeared.

- **Product Isolation:** Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.
- **Purification:** Collect the crude solid by vacuum filtration. Wash the solid with cold water. Purify the product by recrystallizing it from hot ethanol.
- **Drying and Yield:** Dry the resulting brownish crystals in a vacuum oven. The expected yield is high, approximately 88%.[\[1\]](#)

Spectroscopic Signature

The identity of the synthesized compound must be unequivocally confirmed by spectroscopic analysis.


- **Infrared (IR) Spectroscopy:** The IR spectrum provides confirmation of key functional groups.
 - $\sim 1515\text{ cm}^{-1}$: Corresponds to the C=N stretching vibration of the oxazole ring.[\[1\]](#)
 - $\sim 1276\text{ cm}^{-1}$: Indicates the C-O-C (aryl-ether) stretching within the benzoxazole core.[\[1\]](#)
 - $\sim 807\text{ cm}^{-1}$: Characteristic of a 1,4-disubstituted (para) aromatic ring from the chlorophenyl moiety.[\[1\]](#)
- **Proton NMR (^1H NMR):** In a solvent like CDCl_3 , the spectrum reveals the arrangement of protons.
 - δ 7.9 - 6.4 ppm: A series of multiplets in this region corresponds to the 8 aromatic protons (Ar-H) on both the benzoxazole and chlorophenyl rings.[\[1\]](#)
- **Mass Spectrometry (MS):** This technique confirms the molecular weight.
 - m/z 229 (M^+): The molecular ion peak directly corresponds to the compound's molecular weight.[\[1\]](#) The presence of a smaller peak at m/z 231 ($\text{M}+2$) in an approximate 3:1 ratio is a definitive indicator of the single chlorine atom.

PART 3: Relevance in Drug Discovery & Development

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives showing a remarkable spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

Structure-Activity Relationship (SAR) Postulates

The biological potential of **2-(4-Chlorophenyl)-1,3-benzoxazole** can be logically dissected by considering the contributions of its constituent parts.

[Click to download full resolution via product page](#)

Figure 2: Postulated structure-activity relationships for **2-(4-Chlorophenyl)-1,3-benzoxazole**.

- The Benzoxazole Core: This planar, rigid system is ideal for π - π stacking interactions with aromatic residues in enzyme active sites or for intercalation with DNA. The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, further anchoring the molecule to its biological target.[8]

- The 4-Chlorophenyl Group: The addition of this group at the 2-position significantly increases the molecule's lipophilicity (fat-solubility). This is a critical modification that can enhance its ability to cross cellular membranes and reach intracellular targets. The electron-withdrawing nature of the chlorine atom can also modulate the electronic properties of the entire benzoxazole system, potentially altering its binding affinity for specific enzymes or receptors. [8] Research on related compounds has shown that such modifications can lead to potent anti-psoriatic, anticancer, and anti-inflammatory agents.[9][10]

Conclusion

2-(4-Chlorophenyl)-1,3-benzoxazole is more than a simple chemical entity; it is a rationally designed molecule built upon a biologically validated scaffold. Its straightforward and high-yield synthesis makes it readily accessible for further investigation. The combination of the privileged benzoxazole core with the lipophilic, electron-withdrawing 4-chlorophenyl group creates a compound with significant potential for development as a therapeutic agent. This guide has outlined its fundamental properties and provided a robust, validated protocol for its synthesis, offering a solid starting point for researchers aiming to unlock its full potential in medicinal chemistry and beyond.

References

- Vulcanchem. (n.d.). **2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid**.
- Solubility of Things. (n.d.). **2-(4-chlorophenyl)-1,3-benzoxazole**.
- JETIR. (2018). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIVES AND THEIR CHARACTERIZATION. JETIR, 5(8).
- PubChem. (n.d.). **2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid**. National Center for Biotechnology Information.
- Khan, I., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health.
- MDPI. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.
- ResearchGate. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.
- PubChem. (n.d.). 2-(4-Chlorophenyl)benzoxazole. National Center for Biotechnology Information.
- PubMed. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.

- ResearchGate. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- SpectraBase. (n.d.). 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole.
- National Institutes of Health. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.
- The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.
- American Journal of Organic Chemistry. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.
- National Institutes of Health. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
- Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds.
- Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
- PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information.
- NIST. (n.d.). Benzoxazole, 2-phenyl-. NIST WebBook.
- Medicinal Chemistry Research. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
- PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information.
- Chemical Synthesis Database. (2025). 2-(4-chlorophenyl)-1,3-benzothiazole.
- FooDB. (2010). Showing Compound Benzoxazole (FDB004443).
- National Institutes of Health. (2007). 2-(4-Aminophenyl)-1,3-benzoxazole.
- MDPI. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jetir.org [jetir.org]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid (1018254-92-6) for sale [vulcanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-(4-Chlorophenyl)-1,3-benzoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073430#physical-and-chemical-properties-of-2-4-chlorophenyl-1-3-benzoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com